6-Ethyl-5-fluoro-3-pyridinamine
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Overview
Description
6-Ethyl-5-fluoro-3-pyridinamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . Another method involves the use of ethyl fluoroacetate and propionyl chloride as starting materials, followed by a series of reactions to introduce the fluorine and ethyl groups .
Industrial Production Methods
Industrial production methods for 6-Ethyl-5-fluoro-3-pyridinamine are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and catalysts to minimize reaction steps and waste. For example, the use of sodium methoxide and Pd/C as catalysts can improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-fluoro-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
6-Ethyl-5-fluoro-3-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-Ethyl-5-fluoro-3-pyridinamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can result in the inhibition or activation of specific biological pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
6-Ethyl-4-fluoropyridine: Similar structure but with the fluorine atom in a different position.
3-Ethyl-5-fluoropyridine: Similar structure but with the ethyl group in a different position
Uniqueness
6-Ethyl-5-fluoro-3-pyridinamine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The combination of the ethyl and fluorine groups in the 3 and 5 positions, respectively, can influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H9FN2 |
---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
6-ethyl-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H9FN2/c1-2-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 |
InChI Key |
QWJKPFGJJRJJPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)N)F |
Origin of Product |
United States |
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